Cas no 2228875-18-9 (2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine)

2-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}azetidine is a heterocyclic compound featuring a fused triazolopyridine core linked to an azetidine moiety. This structure imparts unique reactivity and binding properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The azetidine ring enhances conformational rigidity, while the triazolopyridine system offers potential for hydrogen bonding and π-stacking interactions. Its balanced lipophilicity and steric profile contribute to improved pharmacokinetic properties in target molecules. The compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents, due to its ability to modulate selectivity and potency. High purity and stability further support its utility in research and development applications.
2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine structure
2228875-18-9 structure
Product Name:2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine
CAS No:2228875-18-9
MF:C8H9N5
MW:175.190560102463
CID:5997846
PubChem ID:165866239
Update Time:2025-05-20

2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine Chemical and Physical Properties

Names and Identifiers

    • 2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine
    • EN300-1731102
    • 2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine
    • 2228875-18-9
    • Inchi: 1S/C8H9N5/c1-2-9-6(1)5-3-7-8(10-4-5)12-13-11-7/h3-4,6,9H,1-2H2,(H,10,11,12,13)
    • InChI Key: VJKUZQYMDDQHCZ-UHFFFAOYSA-N
    • SMILES: N1CCC1C1C=NC2C(C=1)=NNN=2

Computed Properties

  • Exact Mass: 175.08579531g/mol
  • Monoisotopic Mass: 175.08579531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 66.5Ų

2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine Pricemore >>

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Additional information on 2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine

Introduction to Compound with CAS No. 2228875-18-9 and Product Name: 2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine

The compound identified by the CAS number 2228875-18-9 and the product name 2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of fused rings, including a triazole and a pyridine moiety, alongside an azetidine ring, suggests a high degree of molecular complexity that may contribute to its pharmacological properties.

Recent research in the domain of heterocyclic chemistry has highlighted the importance of such multifunctional scaffolds in drug discovery. The triazole ring is particularly noteworthy for its role as a pharmacophore in numerous therapeutic agents, exhibiting antimicrobial, anti-inflammatory, and antiviral activities. The pyridine component further enhances the compound's potential by contributing to its solubility and bioavailability. The azetidine ring adds another layer of structural diversity, which may influence both the metabolic stability and binding affinity of the molecule.

One of the most compelling aspects of 2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine is its potential as a precursor for more complex derivatives. Researchers have been exploring methods to modify this core structure to optimize its pharmacokinetic profile and target specific biological pathways. For instance, studies have demonstrated that appending functional groups to the triazole or pyridine rings can significantly alter the compound's interactions with biological targets. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies.

The synthesis of 2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as transition-metal-catalyzed coupling reactions have been employed to construct the heterocyclic framework efficiently. The use of palladium or copper catalysts has proven particularly effective in forming the triazole-pyridine bond while maintaining high yields and purity. These methodologies align with contemporary trends in green chemistry, emphasizing sustainable and scalable synthetic routes.

In terms of biological activity, preliminary studies on 2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine have shown promising results in vitro. The compound exhibits inhibitory effects on certain enzymes implicated in inflammatory diseases and cancer progression. The exact mechanism of action remains under investigation, but it is hypothesized that the interaction between the triazole and pyridine moieties modulates enzyme activity by binding to specific residues within the active site. Further experimentation is needed to validate these findings and explore potential therapeutic applications.

The development of novel pharmaceutical agents relies heavily on computational modeling and molecular dynamics simulations to predict binding affinities and optimize drug design. In this context, 2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine has been subjected to rigorous computational analysis using density functional theory (DFT) and molecular mechanics (MM) methods. These simulations have provided valuable insights into how the compound interacts with biological targets at an atomic level. Such data are crucial for guiding experimental efforts and designing next-generation analogs with improved efficacy.

Another area of interest is the role of 2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine in drug delivery systems. Researchers are investigating its potential as a component in prodrugs or nanoparticles designed for targeted therapy. The compound's structural features make it well-suited for incorporation into delivery matrices that enhance bioavailability or reduce toxicity. For example, encapsulating this molecule within liposomes or polymers could improve its circulation time in vivo while minimizing off-target effects.

The regulatory landscape for new pharmaceutical compounds is stringent but evolving. As such, 2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine must undergo rigorous preclinical testing before entering clinical trials. This includes toxicity assessments using cell culture models and animal studies to ensure safety and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing such compounds through regulatory pathways efficiently.

Future directions for research on CAS No. 2228875-18-9 include exploring its role in combination therapies alongside other small molecules or biologics. The synergistic effects of multiple agents can often lead to better outcomes than single-agent treatments alone. Additionally, 2-{3H-1,2,3triazolo4,5-bpyridin-6-yli azetidine may serve as a foundation for developing treatments against emerging infectious diseases or resistant strains of pathogens—a critical need given recent global health challenges.

In conclusion, 2228875189and its corresponding product name represent a significant contribution to pharmaceutical chemistry with far-reaching implications for drug discovery and development。The unique structural features combined with promising biological activities make this compound a valuable asset in modern medicinal chemistry。Ongoing research will continue to unravel its full potential,leading to new therapeutic strategies that benefit patients worldwide。

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